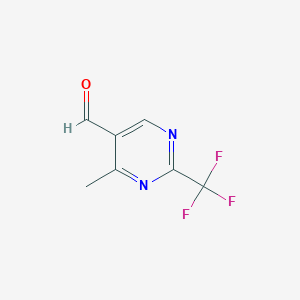
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde (MTPC) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. MTPC is a pyrimidine derivative that is commonly used in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds.
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde is involved in various chemical reactions leading to the synthesis of biologically active compounds. For instance, Zinchenko et al. (2018) found that the interaction of similar pyrimidine carbaldehydes with glycine esters leads to the formation of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These compounds were studied for their potential as biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Synthesis of Condensed Azines
Bakulina et al. (2014) reported the synthesis of condensed azines through the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl 3-aminocrotonate, leading to pyrido[2,3-d]pyrimidine. These compounds have applications in various fields of chemistry and pharmacology (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).
Synthesis of Unique Base Precursors
Beingessner et al. (2008) developed an efficient method for the regioselective synthesis of trisubstituted 2(or 6)-arylaminopyrimidine-5-carbaldehydes. These compounds serve as precursors for fused-bicyclic pyrimidine substrates, which are important in the synthesis of structurally and electronically unique base precursors (Beingessner, Deng, Fanwick, & Fenniri, 2008).
Molecular Structure Studies
Low et al. (2007) conducted studies on molecules like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde, highlighting their polarized electronic structures and linking them into three-dimensional frameworks. This research contributes to understanding the molecular structures and interactions in pyrimidine derivatives (Low, Trilleras, Cobo, Marchal, & Glidewell, 2007).
Development of Bioactive Compounds
Several studies focus on synthesizing and characterizing compounds derived from pyrimidine carbaldehydes for their potential bioactive properties. For example, Bhat et al. (2016) synthesized a series of compounds for screening as antimicrobial agents, demonstrating the utility of these derivatives in medicinal chemistry (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Propiedades
IUPAC Name |
4-methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c1-4-5(3-13)2-11-6(12-4)7(8,9)10/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKODSSMKLWCOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2363462.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2363463.png)
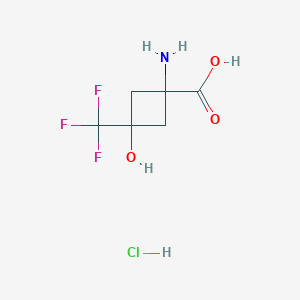
![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2363467.png)
![2-[3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363468.png)
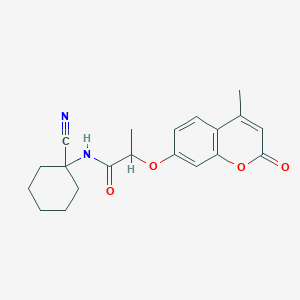
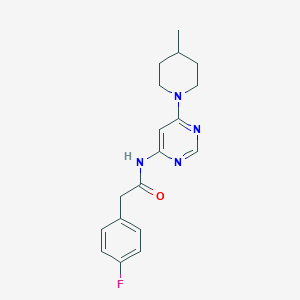
![N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2363472.png)
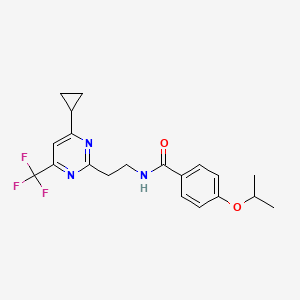

![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)
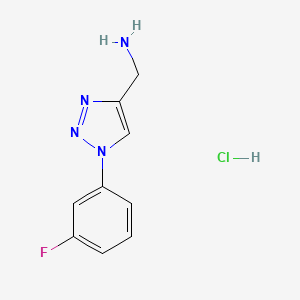
![(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2363483.png)